Dotma

Vue d'ensemble

Description

Dotma refers to a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand known for its ability to form stable complexes with lanthanide ions (Ln3+). It's particularly relevant in the development of imaging agents due to its enhanced properties over the parent compound, DOTA.

Synthesis Analysis

The synthesis of Dotma involves the tetramethylation of DOTA, leading to improved imaging agent properties. This modification yields a compound that exhibits a preference for certain coordination isomers, which are crucial for its rapid water exchange kinetics, an essential feature for imaging agents (Aime et al., 2011).

Molecular Structure Analysis

Dotma's molecular structure, particularly its Ln(3+) chelates, favors the monocapped twisted square antiprismatic (TSAP) coordination isomer. This structural preference is linked to its enhanced imaging capabilities, as evidenced by the more rapid water exchange kinetics compared to DOTA. The Gd-DOTMA example highlights this feature, with specific bond distances contributing to its effectiveness (Aime et al., 2011).

Chemical Reactions and Properties

Chemical modifications of Dotma, including the introduction of functional groups through click chemistry, enable site-specific derivatization of biomolecules. This adaptability allows for precise conjugation with peptides, enhancing its utility in targeted imaging and therapy applications (Wängler et al., 2011).

Physical Properties Analysis

The physical properties of Dotma, including its thermodynamic stability and water exchange kinetics, are critical for its application as an imaging agent. Its Ln(3+) chelates display high thermodynamic stabilities, which, combined with their specific coordination geometry, contribute to Dotma's effectiveness in imaging applications (Aime et al., 2011).

Applications De Recherche Scientifique

Summary of the Application

DOTMA is one of the two most widely used cationic lipids for gene transfection . It is an effective transfection agent in vitro and in vivo .

Methods of Application

DOTMA induces a positive charge on the surface of liposomes which promotes efficient interactions between the cell membrane and the liposome .

Results or Outcomes

Delivery of Nucleic Acids

Summary of the Application

DOTMA is used in the structure and function of cationic and ionizable lipids for nucleic acid delivery . It directly interacts with plasmid DNA to form lipid-DNA complexes with 100% entrapment .

Methods of Application

The application involves the use of DOTMA in lipid nanoparticle (LNP) delivery technology . This technology has been revolutionary and has been granted for clinical applications, including mRNA vaccines against SARS-CoV-2 infections .

Oligonucleotide Delivery

Summary of the Application

DOTMA has been found to significantly increase the cellular uptake of oligonucleotides, which are short DNA or RNA molecules .

Methods of Application

DOTMA is used in liposomes, which are 100–1000-fold more effective in RNA delivery compared to the DEAE-dextran method .

Protein Expression in Platelets

Summary of the Application

DOTMA has been used in an approach using platelet-optimized lipid nanoparticles containing mRNA (mRNA-LNP) to enable exogenous protein expression in human and rat platelets .

Methods of Application

The application involves the use of mRNA-LNP, and exogenous protein expression did not require nor correlate with platelet activation .

Results or Outcomes

Intracellular Uptake and Expression of DNA

Summary of the Application

DOTMA facilitates fusion of the complexes with the membrane of cultured cells, resulting in intracellular uptake and expression of the DNA .

Methods of Application

DOTMA is used in lipid-based nanoparticles, which have demonstrated advantages of low immunogenicity, unlimited payload capacity, cost-friendly manufacturing, flexibility, and multi-dosing capability .

mRNA-Based Cancer Immunotherapy

Summary of the Application

DOTMA has been used in the development of lipid nanoparticles for mRNA-based immunotherapies and their applications in cancer treatment .

Methods of Application

The application involves the use of mRNA-loaded lipid nanoparticles, which have emerged as a highly appealing new class of drugs, revolutionizing cancer immunotherapy .

Safety And Hazards

When handling DOTMA, ensure good ventilation at the workstation and wear personal protective equipment6. Do not eat, drink, or smoke when using this product. Always wash hands after handling the product6.

Orientations Futures

The future of DOTMA and similar cationic lipids lies in their potential for gene therapy7. The superior potency of DOTMA/DODMA could be attributed to higher uptake and improved ability to facilitate siRNA release from endosomes subsequent to uptake8. This may provide new insights into RNAi transfection pathways and have implications on cationic LNP design8.

Propriétés

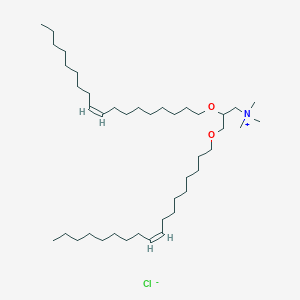

IUPAC Name |

2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGWQMRUWMSZIU-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dotma | |

CAS RN |

104162-48-3 | |

| Record name | N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

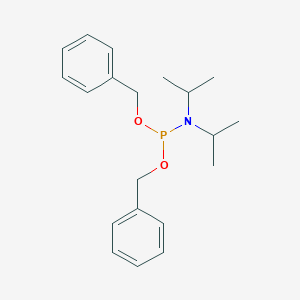

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)